Technical Guide: tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS 263410-12-4)
Technical Guide: tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS 263410-12-4)
Topic: tert-Butyl (2-bromoethyl)(methyl)carbamate CAS 263410-12-4 Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists
[1][2]
Executive Summary
tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS 263410-12-4) is a specialized bifunctional building block extensively utilized in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics.[1] It serves as a critical "linker module," allowing for the precise installation of an N-methyl-aminoethyl chain while maintaining orthogonality through the acid-labile tert-butyloxycarbonyl (Boc) protecting group.
This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this reagent, emphasizing its role in modulating physicochemical properties (solubility, pKa) and linker length in targeted protein degradation (TPD).
Chemical Identity & Properties
| Property | Data |
| CAS Number | 263410-12-4 |
| IUPAC Name | tert-Butyl N-(2-bromoethyl)-N-methylcarbamate |
| Synonyms | N-Boc-N-methyl-2-bromoethylamine; 2-(N-Boc-N-methylamino)ethyl bromide |
| Molecular Formula | C₈H₁₆BrNO₂ |
| Molecular Weight | 238.12 g/mol |
| Physical State | Colorless to pale yellow oil (often solidifies at low temp) |
| Boiling Point | ~92–94 °C at 0.9 mmHg (distillation) |
| Storage | -20°C, Inert atmosphere (Argon/Nitrogen) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; insoluble in water |
Synthetic Methodology
While the compound can theoretically be prepared by direct Boc-protection of N-methyl-2-bromoethylamine, that route is hazardous due to the instability of the free amine (which can cyclize to the toxic N-methylaziridinium ion).
The industry-standard protocol utilizes a two-step sequence starting from N-methylethanolamine. This route is safer, scalable, and yields a higher purity product.
Protocol: The "Alcohol Activation" Route
Step 1: Boc-Protection of N-Methylethanolamine
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Reagents: N-Methylethanolamine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.2 eq), DCM (Solvent).
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Procedure:
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Dissolve N-methylethanolamine in DCM at 0°C.
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Add TEA, followed by the dropwise addition of Boc₂O dissolved in DCM.
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Stir at room temperature (RT) for 12–16 hours.
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Workup: Wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
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Product: tert-Butyl (2-hydroxyethyl)(methyl)carbamate (Quantitative yield).
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Step 2: Bromination (Appel Reaction)
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Reagents: tert-Butyl (2-hydroxyethyl)(methyl)carbamate (1.0 eq), Carbon Tetrabromide (CBr₄, 1.2 eq), Triphenylphosphine (PPh₃, 1.2 eq), DCM.
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Procedure:
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Dissolve the alcohol intermediate and CBr₄ in anhydrous DCM at 0°C.
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Slowly add PPh₃ (portion-wise) to maintain temperature <5°C.
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Stir at 0°C for 1 hour, then warm to RT for 2–4 hours.
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Purification: Add hexane to precipitate Triphenylphosphine oxide (Ph₃P=O). Filter through a silica pad. Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).
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Yield: Typically 85–95%.
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Mechanistic Workflow Visualization
Caption: Two-step synthesis via the Appel reaction avoids the handling of unstable aziridinium intermediates.
Applications in Drug Discovery
A. PROTAC Linker Synthesis
In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties (length, lipophilicity, rigidity) are crucial for ternary complex formation.[2] CAS 263410-12-4 is used to synthesize alkyl-amine linkers .
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Function: It acts as an electrophile to alkylate a nucleophilic warhead or E3 ligase ligand (e.g., Lenalidomide derivatives).
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Advantage: The N-methyl group eliminates a hydrogen bond donor (HBD), potentially improving membrane permeability and preventing intramolecular cyclization compared to the non-methylated analog.
B. Peptidomimetics & Fragment-Based Design
The reagent is used to install the 2-(methylamino)ethyl motif. This motif is a "privileged structure" in GPCR ligands and kinase inhibitors, often improving solubility due to the basic nitrogen (after Boc deprotection).
Application Workflow: PROTAC Assembly
Caption: Workflow for incorporating CAS 263410-12-4 into a PROTAC, connecting an E3 ligand to a target warhead.
Handling, Safety, and Stability
Critical Safety Hazards
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Alkylating Agent: As a primary alkyl bromide, this compound is a potent alkylating agent. It can react with DNA/proteins. Handle in a fume hood with double gloving.
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Skin Sensitizer: High risk of contact dermatitis.
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Lachrymator: May cause eye irritation similar to benzyl halides.
Storage & Stability[9]
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Temperature: Store at -20°C .
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Atmosphere: Hygroscopic and sensitive to hydrolysis over time. Store under Argon or Nitrogen.
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Decomposition: If stored improperly (RT, moisture), it may cyclize to form the N-Boc-N-methylaziridinium species or hydrolyze to the alcohol.
References
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Smolecule. (2023). tert-Butyl (2-bromoethyl)(methyl)carbamate Product Data. Retrieved from
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PubChem. (2025).[3] tert-Butyl N-(2-bromoethyl)carbamate (Analogous Chemistry). National Library of Medicine. Retrieved from [3]
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Bricelj, A., et al. (2021).[4] "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry, 9, 707317.[4] Retrieved from
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Organic Syntheses. (1943). 2-Bromoethylamine Hydrobromide (Precursor Synthesis). Org.[3][5][6] Synth. 23, 13. Retrieved from
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Janssen Research & Development. (2022).[7] "Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects." ACS Med. Chem. Lett. Retrieved from
Sources
- 1. 263410-12-4|tert-Butyl (2-bromoethyl)(methyl)carbamate|BLD Pharm [bldpharm.com]
- 2. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 3. tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. JP2000204065A - Method for producing N-methylethanolamine - Google Patents [patents.google.com]
- 7. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
